Acebutolol dimer

Übersicht

Beschreibung

Acebutolol dimer is a biochemical compound derived from acebutolol, a selective β1-adrenergic receptor antagonist Acebutolol is primarily used in the treatment of hypertension, angina pectoris, and arrhythmias

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acebutolol dimer typically involves the reaction of acebutolol with specific reagents under controlled conditions. One common method involves the use of a coupling agent to link two acebutolol molecules. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the formation of the dimer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps like crystallization or chromatography are employed to isolate the dimer from other reaction products.

Analyse Chemischer Reaktionen

Types of Reactions

Acebutolol dimer undergoes various chemical reactions, including:

Oxidation: The dimer can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the dimer.

Wissenschaftliche Forschungsanwendungen

Acebutolol dimer has several applications in scientific research:

Chemistry: Used as a model compound to study dimerization reactions and the effects of dimerization on pharmacological properties.

Biology: Investigated for its potential effects on biological systems, particularly in the context of β1-adrenergic receptor interactions.

Medicine: Explored for its potential therapeutic benefits, including enhanced efficacy or reduced side effects compared to monomeric acebutolol.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of acebutolol dimer involves its interaction with β1-adrenergic receptors. By binding to these receptors, the dimer inhibits the action of endogenous catecholamines like epinephrine and norepinephrine. This results in a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions. The dimer form may exhibit different binding affinities or pharmacokinetics compared to the monomer, which can influence its overall therapeutic profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propranolol: A non-selective β-adrenergic receptor antagonist.

Metoprolol: A selective β1-adrenergic receptor antagonist.

Atenolol: Another selective β1-adrenergic receptor antagonist.

Uniqueness

Acebutolol dimer is unique due to its dimeric structure, which can influence its pharmacological properties. Compared to similar compounds, the dimer may offer advantages such as enhanced selectivity, altered pharmacokinetics, or reduced side effects. The study of this compound provides valuable insights into the effects of dimerization on drug action and potential therapeutic applications.

Biologische Aktivität

Acebutolol dimer is a compound derived from acebutolol, a cardioselective beta-adrenoceptor blocker. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Acebutolol

Acebutolol is known for its cardioselective beta-blocking properties, which include partial agonist activity and membrane stabilization. It is primarily used in the management of hypertension and various cardiac conditions. The compound exhibits a favorable side effect profile compared to other beta-blockers, making it a suitable option for many patients .

This compound, like its parent compound, functions by blocking beta-adrenergic receptors, particularly the beta-1 subtype found predominantly in cardiac tissues. This blockade leads to several physiological effects:

- Decreased Heart Rate : Reduces the heart's workload and oxygen demand.

- Lowered Blood Pressure : Inhibits renin release from the kidneys, decreasing angiotensin II formation and promoting vasodilation.

- Partial Agonist Activity : Provides a mild stimulatory effect on beta-receptors, which may help mitigate some side effects associated with complete antagonism.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacokinetics, efficacy in lowering blood pressure, and potential therapeutic applications. Key findings include:

- Antihypertensive Effects : Studies indicate that this compound effectively lowers blood pressure comparable to other established antihypertensive agents like propranolol and atenolol. Its unique properties allow for flexible dosing regimens .

- Cardiac Function : Research has shown that this compound maintains cardiac output while reducing myocardial oxygen consumption, making it beneficial for patients with ischemic heart disease .

- Safety Profile : The compound exhibits a lower incidence of adverse effects such as bradycardia and respiratory issues compared to non-selective beta-blockers .

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

- Case Study 1 : A cohort of patients with chronic hypertension treated with this compound showed significant reductions in systolic and diastolic blood pressure over a 12-week period without notable side effects.

- Case Study 2 : In patients with stable angina, this compound was associated with improved exercise tolerance and reduced anginal episodes compared to placebo.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound. Key insights include:

- Metabolism : Acebutolol undergoes extensive first-pass metabolism, primarily via CYP2D6 enzymes. The formation of metabolites like diacetolol contributes to its pharmacological effects .

- Bioavailability : The oral bioavailability of acebutolol is approximately 50%, which can be influenced by genetic polymorphisms affecting CYP2D6 activity .

Comparative Analysis

| Feature | This compound | Propranolol | Atenolol |

|---|---|---|---|

| Cardioselectivity | High | Low | Moderate |

| Partial Agonist Activity | Yes | No | No |

| First-Pass Metabolism | Significant | Extensive | Minimal |

| Common Side Effects | Lower incidence | Higher incidence | Moderate incidence |

Eigenschaften

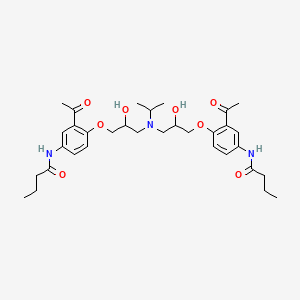

IUPAC Name |

N-[3-acetyl-4-[3-[[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47N3O8/c1-7-9-32(41)34-24-11-13-30(28(15-24)22(5)37)43-19-26(39)17-36(21(3)4)18-27(40)20-44-31-14-12-25(16-29(31)23(6)38)35-33(42)10-8-2/h11-16,21,26-27,39-40H,7-10,17-20H2,1-6H3,(H,34,41)(H,35,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHSCFYOKLHUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(CC(COC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)O)C(C)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330165-98-4 | |

| Record name | Acebutolol dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330165984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACEBUTOLOL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3L20J6K42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.